molecular formula C20H23NO3 B12798128 Benzyl 5-benzamidohexanoate CAS No. 6337-42-4

Benzyl 5-benzamidohexanoate

Cat. No.: B12798128
CAS No.: 6337-42-4
M. Wt: 325.4 g/mol
InChI Key: BNRVKZQIAUOWPG-UHFFFAOYSA-N
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Description

Benzyl 5-benzamidohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a benzamidohexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-benzamidohexanoate typically involves the esterification of 5-benzamidohexanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-benzamidohexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 5-benzamidohexanoic acid and benzyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 5-benzamidohexanoic acid and benzyl alcohol.

    Reduction: Benzyl 5-aminohexanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-benzamidohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-benzamidohexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ester bond can be hydrolyzed by esterases, releasing the active benzamidohexanoic acid, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.

    Benzyl 4-aminobenzoate: Similar structure but with an amino group, used in various pharmaceutical applications.

    Benzyl 6-aminohexanoate: Similar structure but with an amino group at a different position, used in polymer synthesis.

Uniqueness

Benzyl 5-benzamidohexanoate is unique due to the presence of the benzamidohexanoate moiety, which imparts specific chemical and biological properties

Properties

CAS No.

6337-42-4

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl 5-benzamidohexanoate

InChI

InChI=1S/C20H23NO3/c1-16(21-20(23)18-12-6-3-7-13-18)9-8-14-19(22)24-15-17-10-4-2-5-11-17/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,23)

InChI Key

BNRVKZQIAUOWPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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